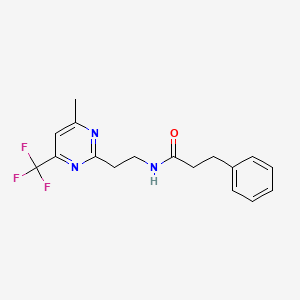

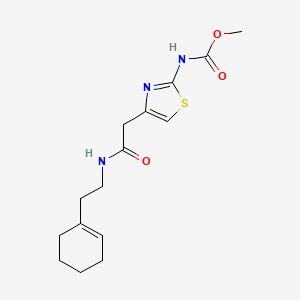

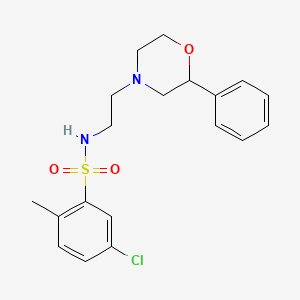

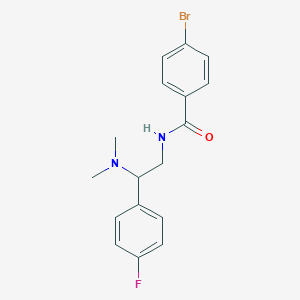

![molecular formula C20H16N4O5S B2530736 N-(4-{[2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetyl]amino}phenyl)-2-furamide CAS No. 1019170-34-3](/img/structure/B2530736.png)

N-(4-{[2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetyl]amino}phenyl)-2-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(4-{[2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetyl]amino}phenyl)-2-furamide" is a chemically synthesized molecule that appears to be related to a class of compounds that include benzothiadiazine derivatives. These compounds are of interest due to their potential biological activities, such as plant growth regulation and anticancer properties .

Synthesis Analysis

The synthesis of related benzothiadiazine derivatives often involves multiple steps, including acylation, cyclization, and amide formation. For instance, the synthesis of N-furfuryloxamide derivatives with plant growth regulatory activity involves the reaction of N-furfuryloxamic acid sodium salt with oxalyldiimidazole, followed by reaction with amino thiazole or benzothiazole derivatives . Similarly, the synthesis of N-[2-(substituted benzothiazol-2-carbamoyl)phenyl] substituted-fluoro-benzamides includes acyl chlorination, coupling with aminobenzoic acid, cyclization, and final coupling with substituted benzo[d]thiazol-2-amine .

Molecular Structure Analysis

The molecular structure of benzothiadiazine derivatives can be determined using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry. For example, the crystal structure of a related compound, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, was elucidated using single crystal X-ray diffraction, showing it crystallizes in the monoclinic space group with specific unit cell dimensions . The molecular geometry and vibrational frequencies can also be calculated using density functional theory (DFT) .

Chemical Reactions Analysis

The chemical reactivity of these molecules can be explored through molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans. These theoretical calculations can provide insights into the reactivity of the molecule, which is crucial for understanding its potential interactions in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiadiazine derivatives, such as their electronic properties (HOMO and LUMO energies) and thermodynamic properties, can be calculated using DFT. These properties are important for predicting the stability and reactivity of the compounds. Additionally, the antioxidant properties of these compounds can be determined using assays like the DPPH free radical scavenging test .

Scientific Research Applications

Antioxidant and Anticancer Potential

Research into similar benzothiazinyl compounds has shown promising antioxidant activities. For instance, Ahmad et al. (2012) synthesized novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, which were found to possess moderate to significant radical scavenging activity. These findings suggest that structurally related compounds could serve as templates for developing potent biologically active molecules, potentially including antioxidants and anticancer agents (Ahmad et al., 2012).

Antimicrobial Applications

Further research into benzothiazine derivatives has revealed antimicrobial potential. For example, Stepanova et al. (2020) developed synthetic approaches to enaminones fused to 1,4-benzothiazin-2-one, which exhibited preliminary antimicrobial activity. This suggests that compounds with a benzothiazin-3-yl moiety could be explored for their antimicrobial properties, opening avenues for new antimicrobial agents (Stepanova et al., 2020).

Antiplasmodial and Antimalarial Research

The structure of N-(4-{[2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetyl]amino}phenyl)-2-furamide may also be relevant in the context of antimalarial research. Hermann et al. (2021) highlighted the antiplasmodial activities of N-acylated furazan-3-amines against Plasmodium falciparum strains. This indicates the potential of benzothiadiazin-3-yl derivatives in the development of antimalarial drugs, suggesting a research pathway for compounds with similar functionalities (Hermann et al., 2021).

Bio-imaging Applications

Another interesting application area for compounds with complex molecular structures like this compound is in the field of bio-imaging. Compounds with phenoxazine bases have been developed for the dual-channel detection of ions such as Cd2+ and CN−, with potential applications in live cell and zebrafish bio-imaging. This highlights the versatility of structurally complex compounds in developing novel chemosensors and imaging agents (Ravichandiran et al., 2020).

Future Directions

The future directions of research on “N-(4-{[2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetyl]amino}phenyl)-2-furamide” and similar compounds are promising. The main area of interest is in the search for antihypertensives . With the advent of computerized molecular graphics, the study of structural–activity relationships may well receive a boost .

Mechanism of Action

Target of Action

The primary target of N-{4-[2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamido]phenyl}furan-2-carboxamide is the enzyme beta-secretase 1 (BACE1) and beta-secretase 2 (BACE2) . These enzymes are involved in the cleavage of amyloid precursor protein (APP), a process that is implicated in the development of Alzheimer’s disease .

Mode of Action

N-{4-[2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamido]phenyl}furan-2-carboxamide interacts with BACE1 and BACE2 by binding to their active sites . This binding inhibits the activity of these enzymes, preventing them from cleaving APP . The compound’s interaction with BACE1 and BACE2 is selective, which is achieved through the displacement of a water molecule in the active site .

Biochemical Pathways

By inhibiting BACE1 and BACE2, N-{4-[2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamido]phenyl}furan-2-carboxamide affects the amyloidogenic pathway . This pathway involves the cleavage of APP into amyloid-beta peptides, which aggregate to form plaques in the brains of Alzheimer’s disease patients . By inhibiting this pathway, the compound can potentially reduce the formation of these plaques .

Pharmacokinetics

The compound’s selective interaction with bace1 and bace2 suggests that it may have good bioavailability and selectivity .

Result of Action

The molecular effect of N-{4-[2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamido]phenyl}furan-2-carboxamide is the inhibition of BACE1 and BACE2 . This inhibition prevents the cleavage of APP into amyloid-beta peptides . On a cellular level, this could potentially reduce the formation of amyloid plaques in the brain, which are characteristic of Alzheimer’s disease .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s interaction with bace1 and bace2 .

properties

IUPAC Name |

N-[4-[[2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)acetyl]amino]phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O5S/c25-19(12-18-23-15-4-1-2-6-17(15)30(27,28)24-18)21-13-7-9-14(10-8-13)22-20(26)16-5-3-11-29-16/h1-11H,12H2,(H,21,25)(H,22,26)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLFEFBJVSLUTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=NS2(=O)=O)CC(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine](/img/structure/B2530654.png)

![5-cyclopropyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2530659.png)

![Prop-2-enyl 5-(4-ethoxy-3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2530660.png)

![2-(3,4-dimethoxyphenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2530661.png)

![(4-Methylphenyl)(2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepin-9-yl)methanone](/img/structure/B2530670.png)

![2-[1-[10-[2-(1,3-Dioxoisoindol-2-yl)-4-methylpentanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]-4-methyl-1-oxopentan-2-yl]isoindole-1,3-dione](/img/structure/B2530671.png)

![3-phenyl-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2530672.png)

![(Z)-ethyl 7-methyl-3-oxo-5-((E)-styryl)-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2530674.png)

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2530676.png)